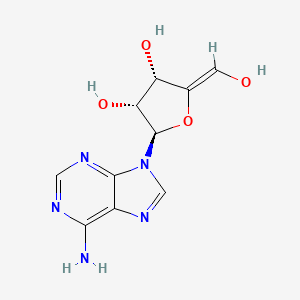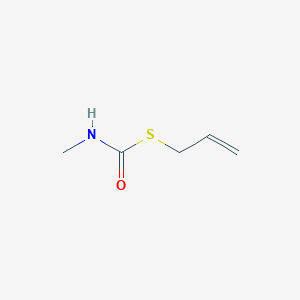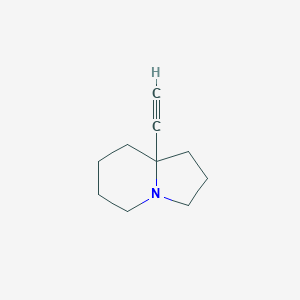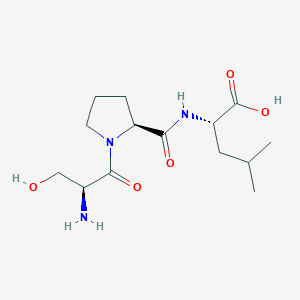
L-Leucine, L-seryl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, L-seryl-L-prolyl- is a compound composed of the amino acids leucine, serine, and proline. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like L-Leucine, L-seryl-L-prolyl- play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Leucine, L-seryl-L-prolyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide.
Applications De Recherche Scientifique
L-Leucine, L-seryl-L-prolyl- has numerous applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including wound healing and muscle repair.
Industry: Utilized in the production of peptide-based drugs and as a research tool in biotechnology.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolyl-L-leucine: Another peptide with similar amino acid composition but different sequence.
L-Leucyl-L-prolyl-L-seryl-L-arginine: A longer peptide with additional amino acids.
Uniqueness
L-Leucine, L-seryl-L-prolyl- is unique due to its specific sequence and the resulting biological activity. Its combination of leucine, serine, and proline imparts distinct structural and functional properties, making it valuable for various applications in research and industry.
Propriétés
| 502169-20-2 | |
Formule moléculaire |
C14H25N3O5 |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H25N3O5/c1-8(2)6-10(14(21)22)16-12(19)11-4-3-5-17(11)13(20)9(15)7-18/h8-11,18H,3-7,15H2,1-2H3,(H,16,19)(H,21,22)/t9-,10-,11-/m0/s1 |
Clé InChI |
FKYWFUYPVKLJLP-DCAQKATOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


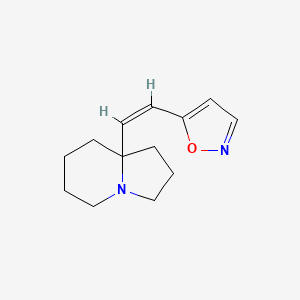

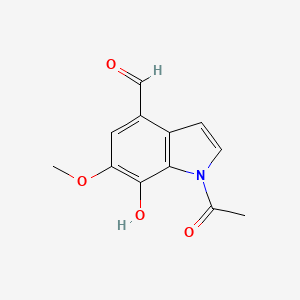


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
